2-(4-Trifluoromethylphenyl)piperazine
Overview
Description
2-(4-Trifluoromethylphenyl)piperazine is a chemical compound with the empirical formula C11H13F3N2 . It is a derivative of piperazine, a six-membered ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 2-(4-Trifluoromethylphenyl)piperazine, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, and more .Molecular Structure Analysis
The molecular structure of 2-(4-Trifluoromethylphenyl)piperazine consists of a piperazine ring attached to a phenyl ring with a trifluoromethyl group. The molecular weight of this compound is 230.23 .Physical And Chemical Properties Analysis
2-(4-Trifluoromethylphenyl)piperazine is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources.Scientific Research Applications
General Information
“2-(4-Trifluoromethylphenyl)piperazine” is a chemical compound with the empirical formula C11H13F3N2 . It is a solid substance and is often used in scientific research .
Agrochemical Industry
In the agrochemical industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
Pharmaceutical Industry
Several trifluoromethyl derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethyl moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Future Applications
The biological activities of trifluoromethyl derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of trifluoromethyl derivatives will be discovered in the future .
Recreational Drug
“2-(4-Trifluoromethylphenyl)piperazine” is also known as Trifluoromethylphenylpiperazine (TFMPP) and is sometimes used as a recreational drug . It is often sold as an alternative to the illicit drug MDMA (“Ecstasy”) . TFMPP has affinity for several serotonin receptors and functions as a full agonist at all sites except the 5-HT2A receptor, where it acts as a weak partial agonist or antagonist .
Research Chemical
TFMPP is often used as a research chemical . It is used in scientific studies to understand the effects of serotonin agonists and their role in various biological processes .
Medicine Synthesis
TFMPP can be used in the synthesis of several classes of medicines . It can be used to produce antihistamines, antipsychotic drugs, antidepressants, and cough suppressants .
Synthesis of Other Compounds
“2-(4-Trifluoromethylphenyl)piperazine” can be used in the synthesis of other compounds . For example, it can be used to produce derivatives that have potential applications in various fields .
Use in Material Science
Given its unique properties, “2-(4-Trifluoromethylphenyl)piperazine” could potentially be used in material science . However, more research would be needed to explore this application .
Use in Chromatography
“2-(4-Trifluoromethylphenyl)piperazine” could potentially be used in chromatography, a laboratory technique for the separation of mixtures . The compound could be used as a stationary phase or as a component of the mobile phase .
Use in Analytical Chemistry
“2-(4-Trifluoromethylphenyl)piperazine” could potentially be used in analytical chemistry . It could be used as a reagent or as a standard for calibration .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)9-3-1-8(2-4-9)10-7-15-5-6-16-10/h1-4,10,15-16H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNCQJXRJLNBOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394752 | |
Record name | 2-(4-Trifluoromethylphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Trifluoromethylphenyl)piperazine | |
CAS RN |
185110-19-4 | |
Record name | 2-[4-(Trifluoromethyl)phenyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=185110-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Trifluoromethylphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 185110-19-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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